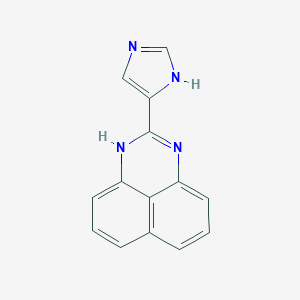

2-(1H-imidazol-5-yl)-1H-perimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N4 |

|---|---|

Molecular Weight |

234.26 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)-1H-perimidine |

InChI |

InChI=1S/C14H10N4/c1-3-9-4-2-6-11-13(9)10(5-1)17-14(18-11)12-7-15-8-16-12/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

JGVHLLAQQHVLQU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4 |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4 |

Origin of Product |

United States |

Synthetic Strategies for 2 1h Imidazol 5 Yl 1h Perimidine and Analogous Structures

Foundational Synthetic Routes to Perimidine Derivatives

The perimidine nucleus is generally constructed through the reaction of 1,8-diaminonaphthalene (B57835) (NDA) with various carbonyl-containing compounds. nih.gov This approach is versatile, allowing for the synthesis of a wide array of 2-substituted perimidines.

The most prevalent and economically relevant method for synthesizing 2-substituted perimidines involves the direct condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. nih.govresearchgate.net This reaction typically proceeds in two stages: the initial formation of a 2,3-dihydro-1H-perimidine intermediate, which can then be dehydrogenated to the fully aromatic perimidine. researchgate.net

The reaction is often catalyzed by acids or metals and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound. nih.govresearchgate.net A multitude of catalysts have been successfully employed to facilitate this transformation, enhancing reaction rates and yields. These include Brønsted acids, Lewis acids, and various heterogeneous catalysts. materialsciencejournal.org For instance, catalysts like ytterbium(III) triflate, Cu(NO₃)₂·6H₂O, and sulfamic acid have been reported to efficiently promote the cyclocondensation of NDA with aldehydes under mild conditions. nih.govmaterialsciencejournal.org

The choice of solvent and temperature can significantly influence the reaction's outcome. Solvents ranging from ethanol (B145695) and methanol (B129727) to water and even solvent-free conditions have been utilized. nih.govresearchgate.net The eco-friendly nature of many of these protocols, such as those using water as a solvent or catalyst-free grinding methods, makes this a highly adaptable synthetic route. researchgate.net

Table 1: Catalysts and Conditions for Perimidine Synthesis via Condensation

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Amberlyst 15 | Ethanol | 80 °C | Metal-free, recyclable, and reusable catalyst. nih.gov | nih.gov |

| Sulfamic acid | Solvent-free | 70 °C | Eco-friendly, simple, and recyclable catalyst. nih.gov | nih.gov |

| Ytterbium(III) triflate | Ethanol | Room Temperature | Water stable, cheap Lewis acid, wide substrate scope, excellent yields. nih.govmaterialsciencejournal.org | nih.govmaterialsciencejournal.org |

| Cu(NO₃)₂·6H₂O | Ethanol | Room Temperature | Facile, novel, and eco-friendly route with high yields in short reaction times. nih.govmaterialsciencejournal.org | nih.govmaterialsciencejournal.org |

| InCl₃ | Water | Room Temperature | Mild and viable catalyst for reactions in water. materialsciencejournal.org | materialsciencejournal.org |

| Nano-silica sulfuric acid (NSSA) | Not specified | Not specified | Reliable and direct method for cyclocondensation. materialsciencejournal.org | materialsciencejournal.org |

Ring closure is the critical step in forming the heterocyclic perimidine system. Following the initial condensation of 1,8-diaminonaphthalene with a carbonyl compound to form a dihydroperimidine, an oxidation or dehydrogenation step is often required to yield the aromatic perimidine. researchgate.net

Alternative ring-closure strategies involve the reaction of 1,8-diaminonaphthalene with other one-carbon sources like carboxylic acids, acyl halides, or anhydrides. researchgate.net These reactions typically form a mono-amide derivative as an intermediate, which then undergoes an acid-catalyzed cyclization to furnish the 2-substituted perimidine. researchgate.net Microwave-assisted cyclocondensation of NDA with carboxylic acids under acidic conditions has been shown to produce perimidine derivatives in high yields with shorter reaction times compared to conventional heating. researchgate.net

Baldwin's rules for ring closure reactions provide a theoretical framework for predicting the favorability of different intramolecular cyclization pathways. These rules, which consider the geometry of the transition state, can be applied to understand the mechanisms of perimidine formation. libretexts.org

Targeted Synthesis of Imidazole-Substituted Perimidines

The synthesis of the specific target, 2-(1H-imidazol-5-yl)-1H-perimidine, requires the strategic use of an imidazole-containing precursor. The synthesis of a closely related analog, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, has been successfully achieved through the condensation of 1,8-diaminonaphthalene with imidazole-2-carbaldehyde. mdpi.comresearchgate.net This reaction, carried out in methanol at room temperature, yielded the product in high purity after simple filtration, demonstrating the viability of this direct condensation approach for imidazole-substituted perimidines. mdpi.com

Synthesizing the 5-substituted imidazole (B134444) isomer presents specific challenges compared to the 2-substituted analog. The imidazole ring is amphoteric, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. ias.ac.in This can lead to complications in reactions, including potential side reactions or altered reactivity of the substituent groups.

The electronic properties of the imidazole ring can influence the reactivity of the carbaldehyde group. The precise positioning of the aldehyde at the C-5 position may affect its electrophilicity compared to an aldehyde at the C-2 position, potentially requiring different catalytic systems or reaction conditions to achieve efficient condensation with 1,8-diaminonaphthalene. Furthermore, the presence of the N-H proton in the imidazole ring could interfere with certain catalysts, particularly strong Lewis acids.

The key precursor for the targeted synthesis of this compound is 1H-imidazole-5-carbaldehyde . This compound serves as the necessary one-carbon aldehyde component for the condensation reaction with 1,8-diaminonaphthalene. Derivatives of imidazole-5-carbaldehyde are recognized as valuable building blocks in medicinal and materials chemistry. dergipark.org.trnbinno.com For example, 1-methyl-1H-imidazole-5-carbaldehyde is a crucial intermediate in the synthesis of pharmaceuticals and advanced materials. nbinno.com The availability and established use of these precursors in heterocyclic synthesis support their potential application in constructing the target perimidine structure. dergipark.org.tr

Advanced Synthetic Methodologies

Modern synthetic organic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound to improve efficiency, yield, and environmental friendliness. researchgate.net

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields by utilizing microwave irradiation for rapid and uniform heating. It has been successfully used for synthesizing perimidine derivatives from carboxylic acids. researchgate.netresearchgate.net

Ultrasound Radiation : Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, often leading to improved yields and shorter reaction times under milder conditions. nih.gov

Grinding (Mechanochemistry) : Solvent-free grinding techniques offer a green chemistry approach by minimizing waste. This method has been reported for the synthesis of 2,3-dihydro-1H-perimidines. nih.govresearchgate.net

Novel Catalytic Systems : The development of new catalysts, such as nanocatalysts, ionic liquids, and metal-free recyclable catalysts like Amberlyst 15, provides more efficient and sustainable options for perimidine synthesis. nih.gov These catalysts can offer advantages like high activity, selectivity, and ease of recovery and reuse.

By adapting the foundational condensation reaction with the specific 1H-imidazole-5-carbaldehyde precursor and potentially employing these advanced methodologies, an efficient and targeted synthesis of this compound can be achieved.

Catalyst-Mediated Approaches

A variety of catalysts have been employed to facilitate the synthesis of perimidine derivatives, enhancing reaction rates and yields. These can be broadly categorized as follows:

Acid Catalysis : Both Brønsted and Lewis acids are effective in promoting the condensation reaction. Heteropolyacids and solid acid catalysts like Amberlyst-15 have been utilized. nih.gov For instance, bis(oxalato)boric acid (HBOB) has been reported as a novel solid acid catalyst for the synthesis of 2,3-dihydro-1H-perimidine derivatives. nih.gov

Metal Catalysis : Various metal catalysts, including ruthenium(III) chloride and ytterbium(III) triflate, have been successfully used. nih.gov Iron(III) phosphate (B84403) (FePO4) has been highlighted as a green, reusable, and versatile catalyst for the synthesis of 2-substituted perimidines at room temperature. tandfonline.comresearchgate.net The mechanism with FePO4 involves the activation of the aldehyde, followed by nucleophilic attack by 1,8-diaminonaphthalene, dehydration, and subsequent intramolecular cyclization. tandfonline.com

Organocatalysis : Organocatalysts offer a metal-free alternative for perimidine synthesis. Squaric acid has been identified as an efficient, water-soluble, and reusable organocatalyst for the synthesis of perimidines from 1,8-diaminonaphthalene and ketones in water. nih.gov

Nanocatalysis : Nanocatalysts provide high surface area and catalytic activity. Examples include nano-γ-Al2O3/SbCl5 and magnetic nanocatalysts like Fe3O4@NCs/BF0.2, which can be used in solvent-free conditions and are easily separable and recyclable. nih.gov SiO2-Pr-SO3H is another recyclable nanocatalyst used for the synthesis of 2-substituted perimidines. researchgate.net

Interactive Data Table: Catalyst-Mediated Synthesis of Perimidine Derivatives

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Acid Catalysis | Bis(oxalato)boric acid (HBOB) | Mild conditions, recoverable catalyst, broad substrate scope. nih.gov |

| Metal Catalysis | Iron(III) phosphate (FePO4) | Green, reusable, operates at room temperature. tandfonline.comresearchgate.net |

| Organocatalysis | Squaric acid | Metal-free, water-soluble, reusable. nih.gov |

| Nanocatalysis | Fe3O4@NCs/BF0.2 | Eco-friendly, simple separation, recyclable. nih.gov |

Green Chemistry Protocols

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of perimidines have been developed.

Solvent-Free Synthesis : Many catalytic systems, particularly those involving nanocatalysts and solid acid catalysts, can be employed under solvent-free conditions, often utilizing grinding techniques. nih.govkashanu.ac.ir This minimizes waste and avoids the use of hazardous organic solvents.

On-Water Synthesis : Water is an ideal green solvent, and "on-water" synthesis has been successfully applied to the preparation of 2,3-dihydro-1H-perimidines. researchgate.net In some cases, this can even be achieved without a catalyst at room temperature. researchgate.net p-Toluenesulfonic acid (PTSA) has also been used as a catalyst for on-water synthesis. researchgate.net

Mechanochemical Synthesis : Grinding, a form of mechanochemistry, has been used in conjunction with catalysts like nano-γ-Al2O3/SbCl5 for the solvent-free synthesis of perimidine derivatives. nih.govkashanu.ac.ir

Microwave Irradiation : Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-alkyl and 2-arylperimidines compared to conventional heating methods. asianpubs.orgresearchgate.net This technique has been applied to the cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions. asianpubs.org

Interactive Data Table: Green Chemistry Approaches for Perimidine Synthesis

| Green Protocol | Conditions/Catalyst | Key Benefits |

| Solvent-Free | Sulfamic acid, grinding | Eco-friendly, simple, recyclable catalyst. nih.gov |

| On-Water | Catalyst-free, room temperature | Environmentally benign, moderate to high yields. researchgate.net |

| Mechanochemical | Nano-γ-Al2O3/SbCl5, grinding | Avoids hazardous solvents, efficient. nih.govkashanu.ac.ir |

| Microwave Irradiation | Acidic conditions | High yields, shorter reaction times. asianpubs.orgresearchgate.net |

Multi-component Reaction Strategies for Structural Complexity

While the primary synthesis of 2-substituted perimidines is a two-component reaction, multi-component reactions (MCRs) are powerful tools for generating molecular complexity in a single step. Although specific MCRs for this compound are not detailed in the provided context, the principles of MCRs are relevant for creating diverse libraries of analogous structures. For instance, palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has been reported, showcasing a strategy to build heterocyclic systems through the controlled assembly of multiple simple units. mdpi.com The development of MCRs for perimidine synthesis could involve the in-situ formation of the aldehyde or the diamine precursor, or the incorporation of additional components to further functionalize the perimidine core in a one-pot process.

Dehydrogenation Pathways to Aromatic 1H-Perimidine Systems from Dihydroperimidine Intermediates

The synthesis of 2-substituted-1H-perimidines typically proceeds through a 2,3-dihydro-1H-perimidine intermediate. mdpi.com The final step to obtain the aromatic perimidine system is a dehydrogenation or oxidation reaction.

Oxidative Cyclization Techniques

In some synthetic routes, the cyclization and aromatization steps can occur in a single oxidative process. For example, a copper(II) acetate-catalyzed aerobic oxidative dehydrogenation coupling and tricyclization has been reported. nih.gov This domino protocol involves the formation of multiple new bonds and rings to generate complex perimidine-containing structures. nih.gov Hypervalent iodine-catalyzed oxidative C-N coupling is another powerful method for constructing nitrogen-containing heterocycles and could be applicable to the aromatization of dihydroperimidines. mdpi.com

Mechanistic Insights into Aromatization

The aromatization of the dihydroperimidine intermediate involves the removal of two hydrogen atoms from the heterocyclic ring. This can be achieved through various oxidizing agents or catalytic processes. The mechanism of aromatization is dependent on the specific reagents and conditions used. In catalyst-mediated approaches, the catalyst can facilitate the hydride abstraction or electron transfer process. For instance, in the FePO4-catalyzed synthesis of 2-substituted perimidines, the reaction proceeds through a series of intermediates, with the final step being the formation of the aromatic product. tandfonline.com While the provided search results focus more on the initial condensation, the dehydrogenation step is a crucial transformation to achieve the final aromatic 1H-perimidine system.

Theoretical and Computational Investigations of 2 1h Imidazol 5 Yl 1h Perimidine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, we can obtain detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the optimized geometry of various molecules, including derivatives of perimidine and imidazole (B134444). The geometry optimization process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, thus predicting the most stable conformation.

Table 1: Representative Predicted Bond Lengths and Angles for a Perimidine-Imidazole System (Hypothetical Data) Please note: This table is illustrative and not based on actual calculated data for 2-(1H-imidazol-5-yl)-1H-perimidine.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Perimidine) | ~1.38 Å |

| Bond Length | C=N (Perimidine) | ~1.32 Å |

| Bond Length | C-C (Naphthalene) | ~1.40 Å |

| Bond Length | C-C (Bridge) | ~1.48 Å |

| Bond Length | C-N (Imidazole) | ~1.37 Å |

| Bond Length | C=N (Imidazole) | ~1.31 Å |

| Bond Angle | C-N-C (Perimidine) | ~120° |

| Bond Angle | N-C-N (Perimidine) | ~118° |

| Bond Angle | C-C-C (Naphthalene) | ~120° |

| Bond Angle | N-C-N (Imidazole) | ~108° |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich perimidine ring system, while the LUMO might be localized more towards the bond connecting the two heterocyclic rings and parts of the imidazole ring. The interaction and charge transfer between these two moieties would be reflected in the HOMO-LUMO gap. A smaller energy gap would suggest the possibility of intramolecular charge transfer, which can be a key factor in the molecule's potential applications in materials science. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties (Hypothetical Data) Please note: This table is illustrative and not based on actual calculated data for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

In this compound, the nitrogen atoms of both the perimidine and imidazole rings are expected to be surrounded by regions of negative electrostatic potential due to the presence of lone pairs of electrons. These sites would be the most likely points for protonation and interaction with electrophiles. The hydrogen atoms, particularly those attached to nitrogen atoms, would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. uni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it can still provide a qualitative understanding of the charge distribution. uni-muenchen.dewikipedia.org

For this compound, the nitrogen atoms are expected to carry significant negative Mulliken charges due to their high electronegativity. Conversely, the hydrogen atoms, especially the N-H protons, will likely have positive charges. The carbon atoms will exhibit a range of charge values depending on their bonding environment; carbons bonded to electronegative nitrogen atoms are expected to be more electropositive.

Table 3: Representative Mulliken Atomic Charges (Hypothetical Data) Please note: This table is illustrative and not based on actual calculated data for this compound.

| Atom | Mulliken Charge (a.u.) |

| N (Perimidine) | -0.65 |

| N (Imidazole, NH) | -0.70 |

| N (Imidazole) | -0.60 |

| C (Bridge) | +0.25 |

| H (N-H, Perimidine) | +0.40 |

| H (N-H, Imidazole) | +0.45 |

Spectroscopic Parameter Prediction and Validation

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data) Please note: This table is illustrative and not based on actual calculated data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-H, Perimidine) | ~12.0 - 13.0 |

| ¹H (N-H, Imidazole) | ~11.0 - 12.0 |

| ¹H (Aromatic) | ~7.0 - 8.5 |

| ¹³C (C=N, Perimidine) | ~150 - 160 |

| ¹³C (Aromatic) | ~110 - 140 |

| ¹³C (C=N, Imidazole) | ~140 - 150 |

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the prediction of these vibrational frequencies, aiding in the interpretation of experimental spectra and the structural elucidation of compounds. nih.govresearchgate.net

For this compound, the vibrational modes are dominated by the stretching and bending of bonds within the fused perimidine system and the attached imidazole ring. Key vibrational modes include N-H stretching, C-H aromatic stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending vibrations.

Theoretical calculations for similar heterocyclic systems, such as 2-phenyl-2-imidazoline (B1199978) and various benzimidazole (B57391) derivatives, have shown good correlation with experimental data, validating the use of DFT methods for spectral prediction. scirp.orgmdpi.com The table below outlines the expected vibrational modes and their typical frequency ranges based on computational studies of analogous structures.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretching (Imidazole & Perimidine) | 3200 - 3500 | Vibration of the nitrogen-hydrogen single bond. Its position is sensitive to hydrogen bonding. scirp.org |

| C-H Aromatic Stretching | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic perimidine and imidazole rings. mdpi.com |

| C=N and C=C Ring Stretching | 1400 - 1650 | Collective vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. mdpi.com |

| N-H In-plane Bending | 1200 - 1400 | Bending of the N-H bond within the plane of the ring system. |

| C-H In-plane Bending | 1000 - 1300 | Bending of the aromatic C-H bonds within the plane of the rings. scirp.org |

| C-H Out-of-plane Bending | 700 - 950 | Bending of the aromatic C-H bonds out of the plane of the rings, often characteristic of substitution patterns. scirp.org |

Supramolecular Interaction Modeling

Supramolecular chemistry investigates the interactions between molecules, which are governed by non-covalent forces. researchgate.net Computational modeling is a powerful tool for quantifying these interactions, providing insight into crystal packing, molecular recognition, and self-assembly processes. nih.gov For this compound, the key interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The structure of this compound contains multiple sites for hydrogen bonding. The N-H groups on both the perimidine and imidazole rings act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms in the imidazole ring are effective hydrogen bond acceptors. These interactions are crucial in determining the solid-state structure and properties of the material. unito.it

Computational studies on the related compound 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, co-crystallized with methanol (B129727), have quantified the energies of various hydrogen bonds. mdpi.com The strongest interaction was found between the methanol molecule and the imidazole moiety (-34.6 kJ/mol), with significant interactions also calculated for perimidine-methanol and intermolecular N-H···N bonds. mdpi.com These values underscore the strength and importance of hydrogen bonding in this class of compounds.

π-π Stacking: The extensive aromatic systems of the perimidine and imidazole rings facilitate π-π stacking interactions. nih.gov These interactions, arising from the alignment of the π-electron clouds of adjacent molecules, contribute significantly to the crystal lattice energy. rsc.orgacs.org The strength of π-π stacking is influenced by the relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) and the electronic nature of the substituents. researchgate.net Computational models can predict the most stable stacking configurations and their corresponding interaction energies, which are typically in the range of -8 to -50 kJ/mol for fused aromatic systems. arxiv.org

Table 2: Calculated Intermolecular Interaction Energies for an Analogous Perimidine System

| Interaction Type | Donor/Acceptor Groups or System | Calculated Energy (kJ/mol) | Source Compound for Calculation |

| Hydrogen Bond (O-H···N) | Methanol ··· Imidazole moiety | -34.6 | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (with Methanol) mdpi.com |

| Hydrogen Bond (N-H···O) | Perimidine N-H ··· Methanol | -28.7 | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (with Methanol) mdpi.com |

| Hydrogen Bond (N-H···O) | Perimidine N-H ··· Methanol (second interaction) | -23.3 | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (with Methanol) mdpi.com |

| Hydrogen Bond (N-H···N) | Imidazole N-H ··· Perimidine N | -83.2 | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (intermolecular) mdpi.com |

The interaction of this compound with various surfaces (substrates) can be modeled computationally to understand adsorption phenomena, which is relevant for applications in catalysis, sensing, and corrosion inhibition. DFT calculations are commonly employed to determine the preferred adsorption sites, binding energies, and the nature of the molecule-substrate interaction. mdpi.comacs.org

The N-heterocyclic nature of the molecule provides multiple potential interaction points. The lone pair electrons on the nitrogen atoms can form coordinate bonds with metal surfaces, while the delocalized π-electrons of the aromatic rings can interact with the substrate through van der Waals forces or π-d orbital interactions. rsc.org

Studies on the adsorption of simpler azoles like imidazole on copper oxide surfaces have shown that the molecules preferentially bond via an unsaturated nitrogen atom to a surface copper ion, often supplemented by a hydrogen bond to a surface oxygen ion. rsc.org Adsorption energies can be significant, on the order of -1.6 eV (approx. -154 kJ/mol), indicating strong chemisorption. rsc.org For this compound, simulations would likely explore the competitive adsorption between the different nitrogen atoms and the π-system on various substrates, such as metals (e.g., Cu, Al) or metal oxides, to predict its surface behavior and stability. mdpi.comrsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out reaction pathways, identifying intermediates, and calculating the energy barriers associated with chemical transformations. acs.org This allows for a deep, molecular-level understanding of reaction mechanisms.

The primary synthetic route to 2-substituted perimidines involves the condensation of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl compound, in this case, 1H-imidazole-5-carbaldehyde. nih.govscispace.com This reaction proceeds through several steps, including the formation of a Schiff base (imine) intermediate followed by an intramolecular cyclization. nih.gov

The transition state for the initial nucleophilic attack of an amino group from 1,8-diaminonaphthalene on the aldehyde carbonyl carbon.

The transition state for the dehydration of the resulting carbinolamine intermediate to form the imine.

The transition state for the subsequent intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to the cyclized, non-aromatic dihydroperimidine ring.

The transition state for the final aromatization step (dehydrogenation), if applicable, which converts the 2,3-dihydro-1H-perimidine to the final 1H-perimidine product.

The energetic profile, often visualized as a reaction coordinate diagram, maps the changes in potential energy as reactants are converted into products. researchgate.net It provides a comprehensive thermodynamic and kinetic picture of the reaction.

For the synthesis of this compound from 1,8-diaminonaphthalene and 1H-imidazole-5-carbaldehyde, a computational study would calculate the relative energies of:

Reactants: The initial separated diamine and aldehyde.

Intermediates: The carbinolamine and the Schiff base formed after dehydration.

Transition States: The energy maxima connecting the reactants, intermediates, and products.

Products: The final this compound.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient published data to generate the requested article on the advanced spectroscopic and crystallographic characterization of This compound .

The specific, detailed research findings required to populate the outlined sections—including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis, and X-ray diffraction studies—are not available in the public domain for this particular isomer.

Detailed characterization data is, however, available for the closely related isomer, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine , and its aromatic counterpart, 2-(1H-imidazol-2-yl)-1H-perimidine . mdpi.comresearchgate.netresearchgate.net Should you wish to proceed with an article on this well-documented compound, the extensive available data would permit the creation of a thorough and scientifically accurate report matching your requested structure.

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Imidazol 5 Yl 1h Perimidine

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No published data available.

Analysis of Crystal Packing and Intermolecular Interactions

No published data available.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No published data available.

Raman Spectroscopy for Molecular Vibrations

No published data available.

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Phase Transitions and Solvate Behavior

No published data available.

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Loss

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of materials and for quantifying the loss of volatile components such as solvents or water. etamu.edu The analysis provides valuable insights into the thermal decomposition profile of a compound, including the onset temperature of decomposition and the mass of residue at the completion of the reaction.

Specific thermogravimetric analysis data for 2-(1H-imidazol-5-yl)-1H-perimidine is not available in the reviewed literature. However, detailed thermal analysis has been conducted on the closely related structural isomer, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine , which exists as a methanol (B129727) solvate. mdpi.comresearchgate.netmdpi.com

The TGA of this related dihydro- compound revealed a distinct two-stage thermal process. The initial weight loss of approximately 13% observed up to 110 °C corresponds to the release of one molecule of methanol from the crystal lattice. mdpi.comresearchgate.netmdpi.com This experimental finding is in close agreement with the theoretical calculated weight percentage of 12% for a 1:1 methanol solvate. mdpi.com Following the desolvation, the compound remains stable until approximately 180 °C, after which further mass loss is attributed to the melting and subsequent evaporation of the compound itself. mdpi.commdpi.com

Interestingly, the fully aromatic analogue, 2-(1H-imidazol-2-yl)-1H-perimidine , does not form a similar solvate with methanol, which suggests that the structural differences between the dihydro and aromatic forms, as well as the position of the imidazolyl substituent, significantly influence the crystal packing and potential for solvent inclusion. mdpi.com

The detailed findings for the related compound are summarized below.

Interactive Data Table: TGA Data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine Methanol Solvate

| Temperature Range (°C) | Observed Weight Loss (%) | Assignment | Reference |

| Up to 110 °C | ~13% | Release of one methanol molecule (desolvation) | mdpi.comresearchgate.netmdpi.com |

| After 180 °C | Not specified | Melting and evaporation of the compound | mdpi.com |

This table presents data for the related compound 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, as specific data for this compound was not found.

Applications and Functional Exploration in Materials and Catalysis

Perimidine-Based Materials Science Investigations

The fusion of the perimidine and imidazole (B134444) rings gives rise to a π-conjugated system with distinct electronic characteristics, making it an attractive candidate for various materials science applications.

While direct studies on 2-(1H-imidazol-5-yl)-1H-perimidine as an organic semiconductor are not extensively documented, the broader class of imidazole-based and fused-ring imide compounds has shown considerable promise in this area. google.com Organic semiconductor materials are essential components in a variety of electronic applications, including field-effect transistors and organic light-emitting diodes (OLEDs). google.com The potential for these materials to be processed at low temperatures and their chemical stability are significant advantages. google.com

Imidazole-based fluorophores have been the subject of extensive research for their applications as emitters in OLEDs and as molecular sensors. researchgate.net The tunability of their electronic properties through the introduction of different functional groups allows for the fine-tuning of their emission characteristics. researchgate.net For instance, imidazole-centered tripodal molecules have been investigated for their charge-transfer and luminescent properties. researchgate.net

Furthermore, π-conjugated poly(imidazole-2,5-diyl)s have been synthesized and their photophysical properties evaluated, demonstrating their potential as materials for polymer light-emitting diodes (PLEDs). acs.org The ability of these polymers to form stacked structures in the solid state is a crucial factor for efficient charge transport. acs.org Although specific data for this compound is not available, the inherent properties of its constituent rings suggest it could be a valuable building block for novel organic electronic materials.

Perimidines are recognized for their unique electronic and structural properties that make them suitable for use as dyes. researchgate.net Their π-amphoteric nature, arising from the interplay of the electron-donating nitrogen atoms and the extended π-system of the naphthalene (B1677914) core, contributes to their color and potential for various applications in the dye industry. researchgate.netmdpi.com The formation of a conjugated system is a key feature that gives this class of compounds their distinctive tinctorial properties. researchgate.net

While specific applications of this compound in dye chemistry are not widely reported, related compounds have been explored. For example, a reference to the use of a dihydro-perimidine derivative in oxidation dye technology suggests the potential of the perimidine scaffold in this sector. The imidazole moiety itself is a component of various fluorophores, and its incorporation into the perimidine structure could lead to dyes with interesting photophysical properties, such as fluorescence and solvatochromism. dntb.gov.ua

The synthesis of various perimidine derivatives has been a subject of interest, with many protocols focusing on the condensation of 1,8-diaminonaphthalene (B57835) with various aldehydes. mdpi.com This synthetic versatility allows for the introduction of different substituents, which can be used to tune the color and performance of the resulting dyes.

Table 1: Spectroscopic and Synthetic Data of a Related Perimidine Derivative

| Compound | Synthesis Method | Yield | Spectroscopic Data | Reference |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Condensation of 1,8-diaminonaphthalene and imidazole-2-carbaldehyde in methanol (B129727) at room temperature. | 88% | ¹H NMR, ¹³C NMR, HRMS, and single-crystal XRD data available. | mdpi.com |

Derivatives of perimidine and pyrimidine (B1678525) have demonstrated significant antioxidant activity, which is crucial for the preservation of materials susceptible to oxidative degradation. scirp.orgijpsonline.commdpi.comresearchgate.net Free radicals are a major cause of the deterioration of organic materials, and the ability of a compound to scavenge these reactive species can extend the lifetime and performance of the material.

Studies on a series of 2,3-dihydro-1H-perimidine derivatives have shown that their antioxidant properties are influenced by the substituents on the molecule. scirp.org For instance, the position of a hydroxyl group on a phenyl substituent can significantly affect the radical scavenging activity. scirp.org This suggests that the antioxidant capacity of this compound could be modulated through synthetic modifications. Pyrimidine derivatives have also been extensively studied for their antioxidant potential, with the presence of electron-donating groups often enhancing their activity. ijpsonline.com

While the direct application of this compound as a material preservative has not been explicitly detailed, the inherent antioxidant properties of its parent heterocyclic systems make it a promising candidate for further investigation in this area. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to a radical species, thereby neutralizing it.

Table 2: Antioxidant Activity of a Related Perimidine Derivative

| Compound | Antioxidant Assay | Activity | Reference |

| 2-substituted 2,3-dihydro-1H-perimidines | DPPH and FRAP | Significant anti-free radical properties, with activity dependent on substitution pattern. | scirp.org |

The ability of perimidine and imidazole derivatives to inhibit the corrosion of metals, particularly in acidic environments, is well-documented. mdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings play a crucial role in the adsorption process.

The inhibition efficiency of these compounds is dependent on their concentration and the nature of the substituents. For instance, the presence of additional heteroatoms or functional groups can enhance the adsorption and, consequently, the corrosion inhibition. Theoretical studies, often employing density functional theory (DFT), have been used to understand the interaction between the inhibitor molecules and the metal surface. These studies can predict the adsorption behavior and the mechanism of inhibition.

While specific data for this compound is not available, the presence of both the perimidine and imidazole moieties, both known for their corrosion inhibition properties, suggests that this compound would be an effective corrosion inhibitor.

Catalytic Roles of this compound Derivatives

The structural features of this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The presence of multiple nitrogen atoms provides potential coordination sites for metal ions.

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable complex. acs.orgnih.govresearchgate.net These complexes have found widespread applications in catalysis due to their thermal stability and ability to promote a variety of chemical transformations. acs.org The perimidine backbone can be functionalized to create pincer ligands, often incorporating N-heterocyclic carbene (NHC) moieties. researchgate.netacs.org

While the direct synthesis of a pincer complex from this compound has not been reported, related systems have been successfully developed. For example, dihydroperimidine-derived PNP pincer complexes have been synthesized and shown to be intermediates in the formation of NHC pincer complexes. acs.org The imidazole ring itself is a common component of NHC ligands. The combination of the perimidine and imidazole units in this compound offers a unique platform for the design of novel pincer ligands with potentially interesting catalytic activities. The synthesis of such ligands would typically involve the functionalization of the perimidine and/or imidazole rings with donor arms, such as phosphines or other coordinating groups.

Table 3: Examples of Related Pincer Ligand Systems

| Ligand Type | Metal Complex | Application | Reference |

| Dihydroperimidine-derived PNP pincer | Ruthenium | Intermediate in NHC pincer synthesis | acs.org |

| Imidazolyl-phosphine pincer | Nickel | Hydroamination of nitriles | nih.gov |

| Pyridine-based NHC pincer | Nickel | Suzuki-Miyaura coupling | researchgate.net |

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a promising area for the application of imidazole-perimidine systems. While this compound itself is more frequently studied as a product or a ligand, its synthesis and the reactivity of its structural motifs are deeply intertwined with organocatalysis.

Notably, the synthesis of the closely related 2,3-dihydro-1H-perimidine derivatives often employs green, metal-free organocatalysts. nih.gov For instance, squaric acid has been identified as a highly efficient, reusable, and water-soluble organocatalyst for the condensation of 1,8-diaminonaphthalene with aldehydes or ketones to form the dihydro-perimidine core. nih.govresearchgate.net This method is lauded for its environmental friendliness, mild reaction conditions, and simple workup procedures. nih.gov The catalytic cycle typically involves the activation of the carbonyl group by the acidic organocatalyst, facilitating the nucleophilic attack by the diamine.

The inherent properties of the this compound structure, featuring both acidic (N-H) and basic (imine-like nitrogen) sites, suggest its potential to function as an organocatalyst itself. The imidazole ring is a well-known component in catalytic systems, often mimicking the function of histidine residues in enzymes. mdpi.com These N-heterocyclic compounds are adept at activating substrates through hydrogen bonding and proton transfer, which are fundamental mechanisms in many organocatalytic transformations. rsc.org

Heterogeneous Catalysis Systems

The integration of this compound into heterogeneous catalysis systems offers advantages in catalyst stability, reusability, and ease of separation. This can be achieved either by utilizing heterogeneous catalysts for its synthesis or by immobilizing the molecule onto a solid support to create a novel catalytic material.

Research on perimidine synthesis has demonstrated the use of magnetic nanocatalysts, such as Fe₃O₄/SO₃H@zeolite-Y, which provide high efficiency and can be easily recovered using an external magnet. nih.gov Such approaches underscore the compatibility of perimidine synthesis with modern, sustainable catalytic methods. nih.gov

Furthermore, the perimidine structure is a known precursor for N-heterocyclic carbene (NHC) pincer ligands. mdpi.comresearchgate.net These ligands can be coordinated with metal centers (like Palladium, Ruthenium, or Iridium) and immobilized on solid supports to create robust heterogeneous catalysts for a variety of cross-coupling reactions, hydrogenations, and dehydrogenations. The imidazole moiety in this compound can also participate in metal coordination, potentially leading to multifunctional ligands that can be anchored to supports for specialized catalytic applications. acs.org

Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound is exceptionally well-suited for applications in supramolecular chemistry, particularly in the recognition of ions and the formation of ordered assemblies through non-covalent interactions.

Design of Synthetic Receptors for Ion Recognition (e.g., chemosensors for metal ions or anions)

The compound possesses multiple sites for molecular recognition: the acidic N-H protons on both the perimidine and imidazole rings can act as hydrogen-bond donors, while the lone pairs on the sp²-hybridized nitrogen atoms serve as hydrogen-bond acceptors or metal coordination sites. mdpi.comnih.gov This makes it an excellent candidate for designing chemosensors.

Perimidine-based derivatives have been specifically identified as effective chemosensors for copper (II) ions. researchgate.netresearchgate.net The interaction with Cu²⁺ often leads to a distinct colorimetric or fluorescent response, allowing for naked-eye detection or spectroscopic quantification. researchgate.net The imidazole unit is also a renowned building block in chemosensors for a wide range of metal ions, including Al³⁺, Hg²⁺, and Zn²⁺, and anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). nih.govresearchgate.netresearchgate.netrsc.org The combination of these two powerful recognition motifs in one molecule suggests a high potential for creating highly selective and sensitive sensors. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), which are modulated by the binding of the target ion. nih.gov

| Receptor Type | Target Ion | Sensing Method | Key Structural Feature | Limit of Detection (LOD) |

| Perimidine Derivative | Cu²⁺ | Colorimetric & Fluorescence Turn-off | Perimidine Core | 6.19 x 10⁻⁸ M researchgate.netresearchgate.net |

| Imidazole-Pyrene Hybrid | Al³⁺ | Fluorescence Turn-on | Imidazole-Pyrene Conjugate | 1.08 x 10⁻⁷ M researchgate.net |

| Pyridyl-Pyrazole | Hg²⁺ | Fluorescence Quenching | Pyridyl-Pyrazole Moiety | 3.1 x 10⁻⁷ M acs.org |

| Ru(II)-Bis(benzimidazol-yl)imidazole | F⁻, AcO⁻ | Colorimetric | Imidazole N-H donors | Not specified researchgate.net |

| Imidazole Derivative | CN⁻ | Fluorescence Quenching | Imidazole Aldehyde | 0.8 µM rsc.org |

This table presents data for related perimidine and imidazole-based chemosensors to illustrate the potential of the title compound.

Investigation of Selective Binding and Sensing Mechanisms

The selectivity of a chemosensor based on this compound is determined by the precise geometric and electronic complementarity between the receptor and the target ion. The rigid perimidine backbone pre-organizes the binding sites, which can reduce the entropic penalty of binding and enhance selectivity.

Binding events are typically studied using spectroscopic titrations. In UV-visible absorption titration, the formation of a host-guest complex often results in new absorption bands or shifts in existing ones (hypsochromic or bathochromic shifts). In fluorescence spectroscopy, binding can lead to either quenching (turn-off) or enhancement (turn-on) of the emission signal. acs.org For example, fluorescence quenching upon binding Hg²⁺ can occur due to a ligand-to-metal charge transfer (LMCT) process, which provides a non-radiative pathway for the excited state to decay. acs.org

The stoichiometry of the host-guest complex, such as 1:1 or 1:2, is often determined using the continuous variation method (Job's plot). nih.gov Further mechanistic insights are gained through ¹H NMR titration, where chemical shift changes of the N-H or adjacent C-H protons upon addition of the guest ion provide direct evidence of the binding sites involved. researchgate.netacs.org For anions, the primary binding mechanism is typically the formation of strong hydrogen bonds with the N-H groups, which can lead to deprotonation and a significant color change. acs.org

Formation and Analysis of Supramolecular Complexes

Beyond simple host-guest binding, this compound and its analogues can form well-defined supramolecular complexes and extended networks. The formation of these structures is driven by a combination of hydrogen bonding, π-π stacking, and metal coordination.

A prime example is the formation of a crystalline solvate of the related compound 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with methanol, which has been analyzed by single-crystal X-ray diffraction. researchgate.netmdpi.com This analysis provides a clear picture of a discrete supramolecular complex. The crystal structure is stabilized by a network of three distinct types of hydrogen bonds:

O–H···N: A strong interaction between the methanol hydroxyl group and a nitrogen atom of the imidazole ring.

N–H···O: Interactions between the two N-H groups of the dihydro-perimidine ring and the methanol oxygen atom.

N–H···N: An interaction involving the imidazole N-H group and a nitrogen on an adjacent perimidine. mdpi.com

These directional interactions dictate the precise arrangement of the molecules in the crystal lattice, demonstrating how this compound can act as a building block for crystal engineering. nih.gov The analysis of such complexes is crucial for understanding intermolecular forces and designing new materials with tailored solid-state properties.

| Parameter | Value for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine·CH₃OH |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5777 |

| b (Å) | 9.2885 |

| c (Å) | 13.9591 |

| β (°) | 113.472 |

| Hydrogen Bond Type 1 | O–H···N (Methanol to Imidazole) |

| Hydrogen Bond Type 2 | N–H···O (Perimidine to Methanol) |

| Hydrogen Bond Type 3 | N–H···N (Imidazole to Perimidine) |

Data from the crystallographic study of the closely related 2-yl isomer, illustrating the formation of a supramolecular solvate complex. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Specific Isomers of Imidazole-Perimidine Systems

The synthesis of 2-substituted perimidines is often achieved through the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes. mdpi.comresearchgate.net For instance, the related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, is synthesized in high yield by the simple condensation of 1,8-diaminonaphthalene and imidazole-2-carbaldehyde, followed by dehydrogenation to yield the aromatic perimidine system. mdpi.comresearchgate.net

However, producing the 2-(1H-imidazol-5-yl)-1H-perimidine isomer requires a more nuanced approach, as direct condensation with imidazole-5-carbaldehyde is less straightforward. Future research must focus on developing regiocontrolled synthetic methods to selectively form the C-C bond at the 5-position of the imidazole (B134444) ring. rsc.org The development of such specific synthetic methodologies is of strategic importance for exploring the full potential of this class of compounds. rsc.org

Promising future strategies could involve:

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Stille reactions, could be employed. This would involve synthesizing a 5-halo or 5-boronic acid imidazole derivative and coupling it with a suitably functionalized 2-position of the perimidine ring. nih.gov

Multi-component Reactions: Designing novel multi-component reactions that allow for the controlled assembly of the imidazole and perimidine precursors to favor the 5-substituted product.

Post-functionalization: Synthesizing the perimidine core and subsequently constructing the imidazole ring onto it in a regioselective manner.

Table 1: Comparison of Synthetic Strategies for Imidazole-Perimidine Isomers

| Feature | Established Route (2-yl isomer) | Proposed Future Route (5-yl isomer) |

|---|---|---|

| Key Reaction | Condensation & Dehydrogenation mdpi.com | Metal-catalyzed Cross-Coupling nih.gov |

| Precursors | 1,8-diaminonaphthalene, Imidazole-2-carbaldehyde researchgate.net | 2-haloperimidine, 5-functionalized imidazole (e.g., boronic acid) |

| Regiocontrol | Inherent to precursor symmetry | Dependent on catalyst and directing groups |

| Challenges | Not applicable | Synthesis of functionalized precursors, optimization of coupling conditions |

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools to predict the properties of the this compound system and guide experimental efforts. Future research should leverage these methods to build a comprehensive understanding of its structure-property relationships.

Density Functional Theory (DFT): DFT calculations can be used to compare the geometric and electronic structures of the 2-yl and 5-yl isomers. tandfonline.com This analysis would provide insights into their relative stabilities, dipole moments, and the energies of their frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding their optical and electronic properties. tandfonline.com

Time-Dependent DFT (TD-DFT): This method can predict the UV-Vis absorption spectra, helping to understand the nature of the intramolecular charge transfer (ICT) between the electron-donating perimidine moiety and the imidazole ring. beilstein-journals.org Comparing the predicted spectra of the different isomers would reveal how the point of connectivity influences the photophysical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules in condensed phases, such as in solution or within a polymer matrix. tandfonline.com This is essential for predicting how intermolecular interactions might affect their performance in materials science applications.

Table 2: Computational Methods for Predictive Design

| Computational Method | Predicted Properties/Insights | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, molecular orbital energies, stability tandfonline.com | Guides synthetic targets by predicting isomer stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies beilstein-journals.org | Predicts optical properties for applications in dyes and sensors. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, reactive sites tandfonline.com | Elucidates sites for intermolecular interactions and chemical reactions. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects tandfonline.com | Assesses material compatibility and behavior in applied settings. |

Exploration of Expanded Applications in Advanced Materials Science

Both perimidine and imidazole scaffolds are known to be valuable components in materials science. nih.govresearchgate.net Perimidines have applications as photosensors and in dye industries, while imidazole-containing systems are used in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) chromophores. beilstein-journals.orgnih.govmaterialsciencejournal.org The unique electronic structure of this compound makes it a highly attractive candidate for novel materials.

Future research should focus on:

Organic Electronics: Investigating the compound as a building block for organic semiconductors or as an emissive layer in OLEDs. The distinct connectivity of the 5-yl isomer could lead to different charge transport properties and emission colors compared to the 2-yl isomer.

Chemosensors: Exploring its potential as a fluorescent chemosensor. The perimidine nitrogen atoms can act as binding sites for metal ions or other analytes, with the potential for a detectable change in the fluorescence of the conjugated system upon binding. researchgate.net

Nonlinear Optics (NLO): Evaluating the NLO properties of the molecule. The donor-π-acceptor nature of the system suggests it could exhibit a significant NLO response, which is valuable for applications in optical communications and data storage. beilstein-journals.org

Polymer Chemistry: Incorporating the imidazole-perimidine unit into polymer backbones or as a pendant group. This could lead to new polymers with tailored optical, thermal, and electronic properties. researchgate.netmaterialsciencejournal.org

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of research into this compound can be significantly accelerated by integrating emerging technologies.

Artificial Intelligence (AI) in Synthesis Planning: Computer-aided synthesis planning (CASP) tools that leverage AI can propose novel and efficient synthetic routes that a human chemist might overlook. acs.org For a challenging target like a specific isomer, AI can analyze vast reaction databases to identify the most plausible pathways. rsc.orgnih.gov

Automated Synthesis and Robotics: The use of robotic platforms for automated synthesis can enable high-throughput screening of reaction conditions. nih.govdrugtargetreview.com This would dramatically speed up the optimization of the novel synthetic routes proposed for the 5-yl isomer, reducing the time from design to production. drugtargetreview.com

Machine Learning for Property Prediction: Beyond initial computational modeling, machine learning models can be trained on experimental data to create more accurate predictive tools for structure-property relationships. researchgate.net As new imidazole-perimidine derivatives are synthesized and characterized, these models can refine their predictions, guiding the design of next-generation molecules with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.